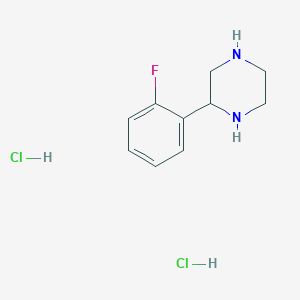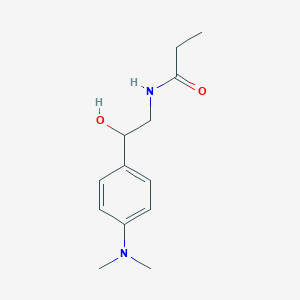
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom . The “dimethylamino” part suggests the presence of a dimethylamine group (N(CH3)2), which is a derivative of ammonia where two of the hydrogen atoms are replaced by methyl groups .
Molecular Structure Analysis
The molecular structure of a similar compound, Propanamide, N-phenyl-, includes a carbonyl group attached to a nitrogen atom . The presence of the “dimethylamino” group would add a nitrogen atom bonded to two methyl groups .Wissenschaftliche Forschungsanwendungen
High-Performance Electrochromic Material
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)propionamide derivatives have been used in the synthesis of high-performance electrochromic polyamide (NPTB-PA). This material shows multi-oxidation stages and lower oxidation potentials, making it suitable for electrochromic devices (ECDs) with rapid response times and high contrast transmittance changes. Such ECDs can switch from transparent to truly black, demonstrating potential for advanced panchromatic ECD shutters (Li, Yen, & Liou, 2021).
Antitumor Agents
Compounds derived from N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)propionamide have shown promise as antitumor agents. For instance, phenyl-substituted derivatives have been synthesized and evaluated for in vivo antitumor activity, particularly in solid tumor models. This research contributes to the ongoing search for effective cancer treatments (Atwell, Baguley, & Denny, 1989).
Biological Properties of Derivatives
Certain derivatives of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)propionamide, such as sodium and potassium 1-(carboxy)-1-(N-methylamide)-2-(3′,5′-di-tert-butyl)-4-hydroxyphenyl)-propionates, have shown biological activities in animal and plant models. These activities include treatment efficacy in burn injuries, cancer, radiation damage, and growth promotion in cereal plants (Volod’kin, Erokhin, Burlakova, Zaikov, & Lomakin, 2013).
Mitosis Inhibition in Plant Cells
A series of N-(1,1-dimethylpropynyl) benzamide compounds, related to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)propionamide, have been shown to inhibit mitosis in plant cells. This is significant for understanding plant cell division and has potential applications in agriculture (Merlin, Nurit, Ravanel, Bastide, Coste, & Tissut, 1987).
Antibacterial and Antifungal Activities
Novel derivatives synthesized from N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)propionamide have shown antibacterial and antifungal activities. This finding is important for developing new antimicrobial agents (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).
Synthesis of Novel Phosphonates and Oxathiaphosphinines
Reactions with phosphorus reagents have led to the synthesis of novel phosphonochromones and oxathiaphosphinines, indicating potential applications in organic synthesis and possibly material science (Ali, Assiri, Yahia, & Zahran, 2019).
Wirkmechanismus
Target of Action
Similar compounds have been known to target various receptors and enzymes, influencing their activity .
Mode of Action
This interaction could potentially alter the normal functioning of the target, leading to a variety of effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It can be inferred that these properties would significantly impact the bioavailability of the compound .
Result of Action
The interaction of the compound with its targets could potentially lead to a variety of molecular and cellular effects .
Eigenschaften
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-13(17)14-9-12(16)10-5-7-11(8-6-10)15(2)3/h5-8,12,16H,4,9H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
READANKMDOOWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC=C(C=C1)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

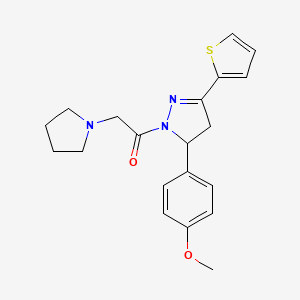
![9-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(o-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2839447.png)
![N-pentyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2839450.png)
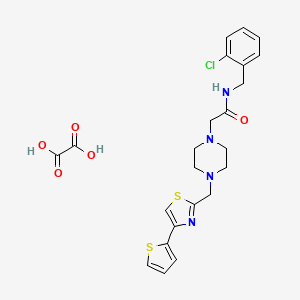
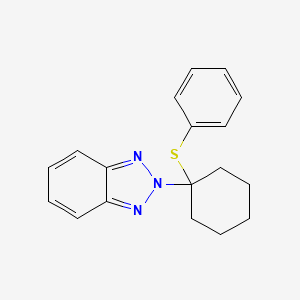
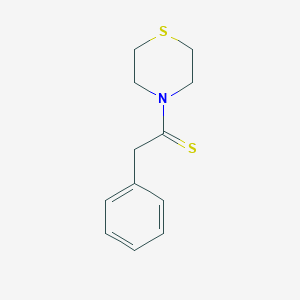
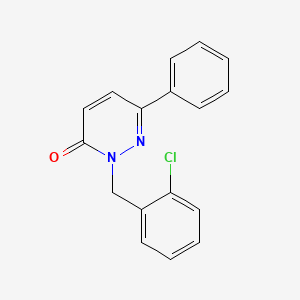
![4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2839457.png)
![ethyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2839459.png)
![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2839460.png)
